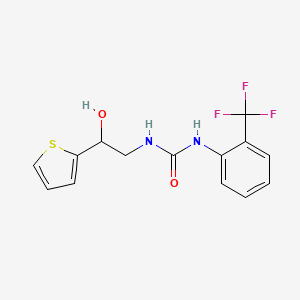

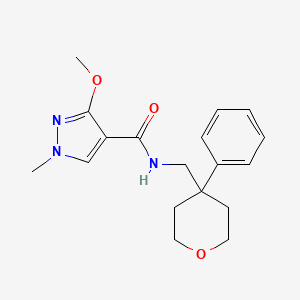

![molecular formula C18H21N3O4S B2514818 methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate CAS No. 2320473-78-5](/img/structure/B2514818.png)

methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate is a compound that likely contains a bicyclic structure with an imidazole moiety and a sulfonyl benzoate group. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions that introduce various functional groups to a core structure. In the case of methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate, a potential synthetic route could involve the use of a sulfonamide group as seen in the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . Additionally, the synthesis of 3-azabicyclo-[3.3.0]octanes from methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate suggests a possible route for introducing the bicyclic structure . The use of azoles in the synthesis of benzohydrazides indicates a method for incorporating the imidazole group into the molecule .

Molecular Structure Analysis

The molecular structure of such a compound would be expected to exhibit a complex three-dimensional conformation due to its bicyclic core and the presence of the imidazole and sulfonyl benzoate groups. The X-ray structural characterization of related compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, provides a precedent for determining the precise geometry of similar molecules . The use of Density Functional Theory (DFT) could be employed to predict the molecular geometry and vibrational frequencies of the compound, as well as to analyze the stability of the molecule through hyperconjugative interactions and charge delocalization .

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the imidazole and sulfonyl groups. The imidazole group is known to participate in various chemical reactions due to its aromaticity and nitrogen atoms. For instance, the reactions of 4-(1H-imidazol-1-ylmethyl)benzohydrazide with carbonyl compounds to give hydrazones suggest that the imidazole moiety could be involved in similar reactions . The sulfonyl group could also be reactive, potentially undergoing transformations to introduce different functional groups, as seen in the conversion of phenylsulfonylacetates .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the imidazole ring could contribute to the compound's polarity and potential hydrogen bonding capabilities. The bicyclic structure may impart a degree of rigidity to the molecule, affecting its solubility and melting point. The thermal analysis of related sulfonamide compounds could provide insights into the thermal stability of the compound . Additionally, the calculated HOMO and LUMO energies from DFT studies could indicate the compound's electronic properties and its potential as a charge transfer molecule .

Scientific Research Applications

Imidazole-based Catalysts and Ligands

Imidazole and its derivatives are known for their role in catalysis and coordination chemistry. For instance, imidazolium salts have been used as efficient, green, and reusable catalysts in the synthesis of tetrasubstituted imidazoles under solvent-free conditions (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010). This highlights the potential of imidazole derivatives in promoting environmentally friendly chemical reactions.

Antimicrobial Applications

Compounds containing sulfonyl and imidazole groups have been studied for their antimicrobial properties. For example, pyrimidine derivatives have shown promising antimicrobial effects when incorporated into polyurethane varnishes and printing ink paste (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015). This suggests that molecules with similar functional groups could be explored for antimicrobial coatings and materials.

Corrosion Inhibition

Derivatives of benzimidazole, a structural motif related to imidazole, have been investigated for their corrosion inhibition properties, showing effectiveness in protecting mild steel in acidic environments (Ammal, Prajila, & Joseph, 2018). This indicates the potential utility of such compounds in industrial applications where corrosion resistance is crucial.

Drug Research and Molecular Recognition

Imidazole rings are prevalent in drug molecules and have been involved in studies related to molecular recognition and pharmacology. For instance, imidazole-containing compounds have been synthesized as potential antisecretory and cytoprotective agents against ulcers (Starrett, Montzka, Crosswell, & Cavanagh, 1989). This demonstrates the broad pharmacological relevance of imidazole derivatives.

Materials Science

Imidazole and sulfonamide groups have also been incorporated into polymers for various applications, including photochromic materials, which change color upon exposure to light. Such materials have potential uses in optical devices and sensors (Ortyl, Janik, & Kucharski, 2002).

properties

IUPAC Name |

methyl 4-[(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-25-18(22)13-2-6-17(7-3-13)26(23,24)21-14-4-5-15(21)11-16(10-14)20-9-8-19-12-20/h2-3,6-9,12,14-16H,4-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGOITNFOLIAMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

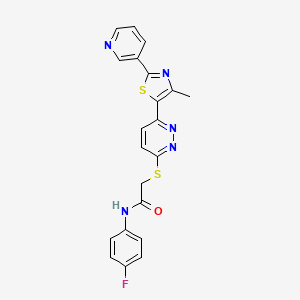

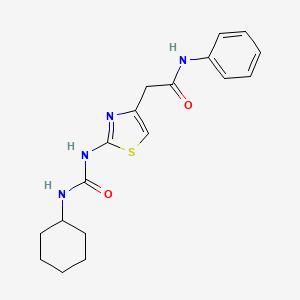

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)

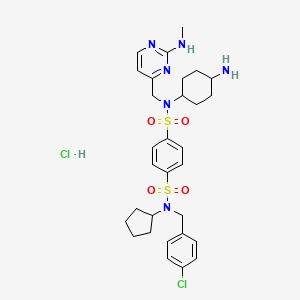

![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)

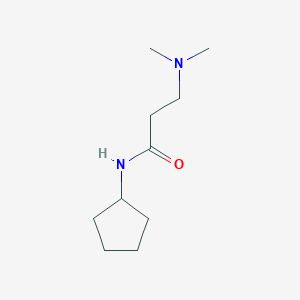

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)

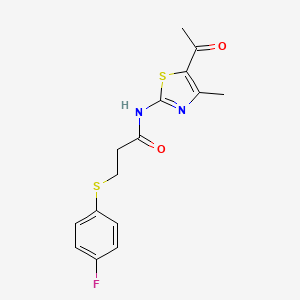

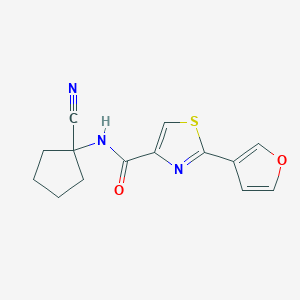

![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)